Physicochemical properties of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid
Physicochemical properties of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid
Title: Physicochemical Profiling and Synthetic Methodology for 6-Chloro-4-nitro-1H-indazole-3-carboxylic Acid: A Technical Guide
Abstract This technical guide provides a comprehensive analysis of 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid (CAS 885519-39-1), a specialized heterocyclic scaffold used in the development of kinase inhibitors, 5-HT3 antagonists, and antileishmanial agents.[1] We examine the compound's physicochemical properties, focusing on the electronic influence of the 4-nitro and 6-chloro substituents on acidity (pKa) and lipophilicity (LogP).[1] Additionally, we detail a robust synthetic pathway via the isatin ring-expansion method and provide protocols for solubility and stability assessment.[1]
Chemical Identity & Structural Analysis
The 1H-indazole-3-carboxylic acid core is a bioisostere of indole-3-carboxylic acid, offering improved metabolic stability and distinct hydrogen-bonding capabilities.[1] The specific substitution pattern of the 6-chloro and 4-nitro groups creates a unique electronic environment that significantly alters the reactivity and physicochemical profile compared to the parent scaffold.
Table 1: Chemical Identification
| Parameter | Detail |
| Chemical Name | 6-Chloro-4-nitro-1H-indazole-3-carboxylic acid |
| CAS Number | 885519-39-1 |
| Molecular Formula | C₈H₄ClN₃O₄ |
| Molecular Weight | 241.59 g/mol |
| SMILES | OC(=O)c1nn[nH]c2cc(Cl)cc(=O)c12 |
| Appearance | Yellow to Orange Crystalline Solid |
Structural Dynamics
-
4-Nitro Group (Steric & Electronic): The nitro group at position 4 exerts a strong electron-withdrawing effect (Inductive and Mesomeric) on the adjacent C3-carboxylic acid. Sterically, it creates a "peri-interaction" with the carboxylic acid, potentially forcing the carboxyl group out of planarity with the aromatic system, which can impact crystal packing and solubility.[1]
-
6-Chloro Group: Enhances lipophilicity (LogP) and metabolic resistance to oxidation at the 6-position. It also contributes to the overall acidity of the N1-proton via long-range inductive withdrawal.
Physicochemical Properties
The following data aggregates predicted values based on established structure-activity relationship (SAR) algorithms and comparative analysis with structurally validated analogs (e.g., indazole-3-carboxylic acid).
Table 2: Physicochemical Parameters
| Property | Value (Predicted/Experimental) | Significance |
| pKa (COOH) | 2.4 – 2.8 | Significantly more acidic than benzoic acid (4.[1]2) due to the ortho-nitro effect and the electron-deficient indazole ring. |
| pKa (N-H) | 10.5 – 11.2 | The N1 proton is more acidic than unsubstituted indazole (pKa ~13.8) due to the EWG nature of the NO₂ and Cl groups. |
| LogP | 1.8 – 2.1 | Moderate lipophilicity. The chloro group (+0.[2][3]71) offsets the polarity of the nitro and acid groups. |
| LogD (pH 7.4) | -1.5 to -1.0 | At physiological pH, the molecule exists primarily as the carboxylate anion, drastically reducing apparent lipophilicity.[1] |
| PSA (Polar Surface Area) | ~95-105 Ų | High PSA suggests limited passive blood-brain barrier (BBB) permeability unless esterified. |
| Solubility (Water) | Low (< 0.1 mg/mL at pH 1) | High solubility in basic buffers (pH > 5) due to salt formation.[1] |
Ionization States & Solubility Profile
The molecule exhibits amphoteric behavior but is predominantly acidic.
-
pH < 2: Neutral species dominates. Low solubility.
-
pH 3 - 9: Mono-anion (Carboxylate). High aqueous solubility.
-
pH > 11: Di-anion (Carboxylate + Indazolyl anion).
Graphviz Diagram: Ionization Equilibria
Caption: Predicted ionization pathway showing the transition from neutral acid to mono- and di-anionic forms.
Synthetic Methodology
While direct nitration of 6-chloroindazole-3-carboxylic acid often yields mixtures, the Isatin Ring-Expansion Strategy is the most reliable method for controlling regiochemistry, particularly for the 4-nitro substitution.[1]
Primary Route: Modified Sandmeyer-Isatin Conversion
This route utilizes 6-chloro-4-nitroisatin as the defining scaffold, ensuring the correct substitution pattern in the final indazole.
Step-by-Step Protocol:
-
Hydrolysis:
-
Suspend 6-chloro-4-nitroisatin (1.0 eq) in 10% aqueous NaOH (5.0 eq).
-
Heat to 50°C for 1 hour. The isatin ring opens to form 2-amino-4-chloro-6-nitrophenylglyoxylic acid .[1]
-
Critical Check: Solution should turn deep red/brown.
-
-
Diazotization:
-
Cool the solution to 0°C in an ice-salt bath.
-
Add NaNO₂ (1.1 eq) dissolved in minimal water dropwise.
-
Add this mixture slowly to a stirred solution of concentrated HCl/H₂O at 0°C. Maintain internal temp < 5°C to prevent decomposition of the diazonium salt.
-
-
Reduction & Cyclization:
-
Isolation:
Graphviz Diagram: Synthesis Workflow
Caption: Isatin-based synthetic route ensuring regiochemical fidelity of the 4-nitro and 6-chloro substituents.[1]
Handling, Stability & Safety
Safety Profile (SDS Summary):
-
Hazards: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]
-
Precaution: The nitro group introduces a potential explosion hazard if heated under confinement or subjected to shock, although the carboxylic acid moiety generally stabilizes the lattice.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
Stability:
-
Thermal: Stable up to ~180°C (Melting/Decomposition). Avoid temperatures >200°C due to potential decarboxylation (loss of CO₂) or nitro-group decomposition.
-
Chemical: The carboxylic acid is prone to esterification in alcoholic solvents with acid catalysis. The 4-nitro group is susceptible to reduction (to amine) if exposed to reducing metals (Fe, Zn) or hydrogenation conditions.[1]
References
-
Chemical Identification: 6-CHLORO-4-NITRO-1H-INDAZOLE-3-CARBOXYLIC ACID (CAS 885519-39-1).[1] GuideChem. Retrieved from [1]
-
Synthetic Methodology (Isatin Route): Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. Heterocycles, 1996, 43(12), 2701.[1] (Adapted for nitro/chloro substitution).[1][6]
-
Physicochemical Properties (Analogous Data): Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. PubChem.[7] Retrieved from [1]
-
Applications in Drug Discovery: Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates.[8] PMC. Retrieved from [1]
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. library.gwu.edu [library.gwu.edu]
- 3. prepchem.com [prepchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
